N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-5-4-6-19(16(15)2)25-22(31)14-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-7-9-18(33-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGNAHGDBRTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound features a pyrazolo-triazole framework, which is known for its pharmacological significance. The molecular formula is , and it includes several functional groups that contribute to its biological activity:
- Mesityl group : Enhances lipophilicity.
- Methoxy and phenyl groups : Increase structural diversity and potential interactions with biological targets.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. For instance, derivatives of pyrazolo-triazole have been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
2. Anticancer Activity
The compound may also possess anticancer properties . Studies suggest that pyrazolo-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The mechanism often involves the inhibition of kinases associated with cancer cell growth and survival pathways.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Kinases involved in cancer proliferation |
3. Antimicrobial Activity
Preliminary studies indicate that related compounds exhibit antimicrobial properties against various pathogens. The presence of nitrogen-containing heterocycles often correlates with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazolo-triazole derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The study highlighted the importance of specific substitutions on the triazole ring that enhanced activity against multidrug-resistant cell lines .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of similar compounds showed that a derivative reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound's structure .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific biological targets such as:
- Enzymes : Inhibition of kinases related to cancer progression.
- Receptors : Modulation of receptor activity involved in inflammatory responses.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core distinguishes it from related scaffolds:
Substituent Effects
- 4-Methoxyphenyl Group: The methoxy group enhances solubility compared to non-polar substituents (e.g., methyl or chloro groups in ). However, it may reduce metabolic stability due to demethylation susceptibility .
- 2,3-Dimethylphenyl Acetamide: This bulky substituent likely improves target selectivity over simpler acetamide derivatives (e.g., ’s phenoxyacetamide), which exhibit broader off-target effects .
Pharmacological and Physicochemical Properties
- Solubility: The 4-methoxyphenyl group enhances aqueous solubility compared to ’s methylphenoxy analog, which lacks polar substituents .
- Binding Affinity: Bulky 2,3-dimethylphenyl acetamide may improve kinase selectivity over smaller analogs (e.g., ’s phenoxyethyl derivatives), which show non-specific binding .
Stability and Metabolic Considerations
- The fused triazolo-pyrazine core may confer greater enzymatic stability compared to ’s pyrazolo-pyrimidines, which lack fused rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
